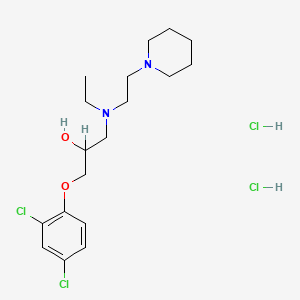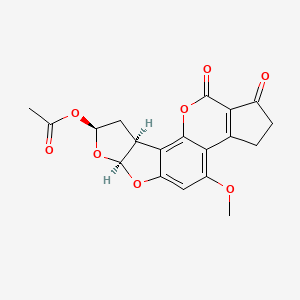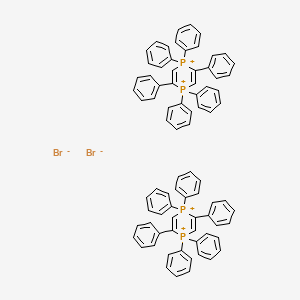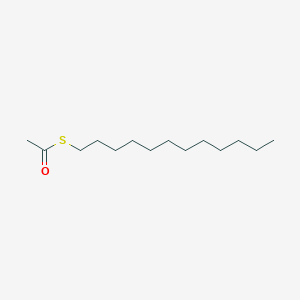
1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group, a piperidinoethyl group, and a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate halogenating agent to form the dichlorophenoxy intermediate.
Alkylation: The dichlorophenoxy intermediate is then alkylated with a suitable alkylating agent to introduce the propanol backbone.
Amination: The alkylated intermediate undergoes amination with ethyl(2-piperidinoethyl)amine to form the final product.
Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would typically involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry: Utilized in the production of specialized chemicals or materials.
作用机制
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
相似化合物的比较
Similar Compounds
- 1-(2,4-Dichlorophenoxy)-3-(methylamino)-2-propanol
- 1-(2,4-Dichlorophenoxy)-3-(dimethylamino)-2-propanol
Comparison
Compared to similar compounds, 1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride may exhibit unique properties due to the presence of the piperidinoethyl group
属性
CAS 编号 |
22820-33-3 |
|---|---|
分子式 |
C18H30Cl4N2O2 |
分子量 |
448.2 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenoxy)-3-[ethyl(2-piperidin-1-ylethyl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H28Cl2N2O2.2ClH/c1-2-21(10-11-22-8-4-3-5-9-22)13-16(23)14-24-18-7-6-15(19)12-17(18)20;;/h6-7,12,16,23H,2-5,8-11,13-14H2,1H3;2*1H |
InChI 键 |
LKUKJSNKLQBTBB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCN1CCCCC1)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)




![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)

![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)


![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)

![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)

